molecular formula C7H3Cl2NO4 B3025354 2,3-Dichloro-5-nitrobenzoic acid CAS No. 13300-61-3

2,3-Dichloro-5-nitrobenzoic acid

Cat. No.: B3025354
CAS No.: 13300-61-3
M. Wt: 236.01 g/mol
InChI Key: ZHQQQRTYWQXNSU-UHFFFAOYSA-N
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Description

Contextualization of Dihalogenated Nitroaromatic Carboxylic Acids in Contemporary Organic Synthesis and Medicinal Chemistry

Dihalogenated nitroaromatic carboxylic acids belong to a broader family of compounds that are pivotal in modern chemical sciences. The carboxylic acid group is a fundamental functional group in drug design, appearing in over 450 marketed drugs. nih.govnih.gov It often plays a crucial role in a molecule's pharmacophore, the essential part of its structure for biological activity, and its ionization at physiological pH can enhance water solubility. researchgate.net However, the presence of a carboxylic acid can also present challenges, such as metabolic instability or limited ability to cross biological membranes. nih.govnih.gov This has led medicinal chemists to explore bioisosteres, which are substituents or groups with similar physical or chemical properties that impart different biological or physicochemical attributes to a molecule. nih.gov

The addition of halogen atoms and a nitro group to the aromatic ring further modulates the properties of the benzoic acid scaffold. Halogens, like chlorine, and the electron-withdrawing nitro group significantly influence the electronic environment of the benzene (B151609) ring, affecting the acidity of the carboxylic acid and the reactivity of the ring toward nucleophilic substitution reactions. This tailored reactivity makes these compounds valuable as intermediates in organic synthesis. For instance, related compounds are used in the preparation of pesticides and other biologically active molecules. guidechem.com The synthesis of the important commercial herbicide 2,5-dichloro-3-aminobenzoic acid, for example, starts from a related dichloronitrobenzoic acid isomer. google.com The strategic placement of these functional groups provides multiple reaction sites, allowing for the construction of more complex molecular architectures.

Significance of 2,3-Dichloro-5-nitrobenzoic Acid as a Chemical Entity within Functionalized Benzoic Acid Derivatives

This compound is a distinct chemical entity within the family of functionalized benzoic acids, characterized by its specific substitution pattern. The properties of this compound are dictated by the interplay of its three functional groups: the carboxylic acid, the two chlorine atoms, and the nitro group. These properties make it a valuable building block in specialized chemical synthesis.

Below are the key chemical identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol
CAS Number 13300-61-3
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)Cl)Cl)N+[O-]
InChI Key ZHQQQRTYWQXNSU-UHFFFAOYSA-N

Table generated from data retrieved from PubChem and Biosynth. uni.lubiosynth.com

The significance of this compound lies in its potential as a precursor for more complex molecules. The carboxylic acid group can be converted into esters, amides, or acid chlorides, facilitating the connection to other molecular fragments. guidechem.comacs.org The chlorine atoms on the aromatic ring can potentially be substituted under specific reaction conditions, and the nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals and a precursor for further chemical transformations. This multi-functional nature allows chemists to utilize the molecule in multi-step synthetic pathways to create novel compounds for research in medicinal chemistry and materials science. The precise arrangement of substituents in this compound distinguishes it from its isomers, such as 2,5-dichloro-3-nitrobenzoic acid, leading to different physical properties and reactivity, which can be exploited for the targeted synthesis of specific chemical structures. google.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQQRTYWQXNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302172
Record name 2,3-Dichloro-5-nitrobenzoic acid
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Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13300-61-3
Record name 2,3-Dichloro-5-nitrobenzoic acid
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Record name 2,3-Dichloro-5-nitrobenzoic acid
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Record name 2,3-dichloro-5-nitrobenzoic acid
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Synthetic Methodologies for 2,3 Dichloro 5 Nitrobenzoic Acid

Historical and Classical Synthetic Routes

Early methods for the synthesis of 2,3-dichloro-5-nitrobenzoic acid relied on fundamental aromatic substitution reactions. These routes, while foundational, often faced issues with selectivity and yield.

A primary classical route involves the direct nitration of 2,3-dichlorobenzoic acid. This electrophilic aromatic substitution is typically carried out using a nitrating mixture, such as a combination of nitric acid and sulfuric acid. truman.edu The carboxylic acid and the two chlorine atoms on the benzene (B151609) ring direct the incoming nitro group. While the carboxylic acid group is a meta-director, the chlorine atoms are ortho, para-directors. This leads to the formation of a mixture of regioisomers, with this compound being one of the products.

A significant challenge in this approach is the separation of the desired this compound from other isomers, such as 2,3-dichloro-6-nitrobenzoic acid. google.com The similar physical properties of these isomers make their separation by conventional methods like crystallization difficult and often results in low yields of the pure desired product. google.com For instance, the nitration of 2,5-dichlorobenzoic acid is known to produce a significant amount of the undesired 6-nitro isomer, complicating the purification process. google.com

To address the issue of regioisomer separation, various techniques have been explored. One patented process for the nitration of 1,2-dichlorobenzene (B45396) to produce dichloronitrobenzene isomers, a related transformation, suggests using an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid to improve the selectivity towards the 2,3-dichloro-1-nitrobenzene isomer over the 3,4-isomer. google.com Such strategies highlight the ongoing efforts to control the regioselectivity of nitration reactions on substituted benzene rings.

Another classical approach involves the sequential halogenation and nitration of appropriately substituted benzoic acids. For instance, starting with a substituted benzoic acid, one could introduce the chlorine atoms followed by nitration, or vice versa. The order of these steps is crucial in directing the substituents to the desired positions.

For example, the nitration of o-chlorobenzoic acid followed by further chlorination could theoretically lead to the target molecule. However, controlling the regioselectivity of both the nitration and the subsequent chlorination steps is a major hurdle. The nitration of o-chlorobenzoic acid is known to yield a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. google.comprepchem.com Further chlorination of this mixture would lead to a complex product distribution, making the isolation of pure this compound challenging.

A patented method describes the production of 2,5-dichloro-3-nitro-benzoic acid by reacting 5-chloro-3-nitro-salicylic acid with a chlorinating agent. google.com This illustrates a strategy where a combination of halogenation and nitration on a substituted salicylic (B10762653) acid precursor is employed.

An alternative to the direct functionalization of a pre-existing benzoic acid is the introduction of the carboxyl group at a later stage of the synthesis. This can be achieved through the carboxylation of a suitable dichloro-nitrobenzene intermediate.

One potential precursor is 1,2-dichloro-4-nitrobenzene. wikipedia.orgnih.govsigmaaldrich.comnist.gov The challenge lies in selectively introducing a carboxyl group at the 5-position of this molecule. This could potentially be achieved through methods like Grignard reactions with carbon dioxide, but the reactivity of the aromatic ring, which is deactivated by the nitro group and the chlorine atoms, makes such transformations difficult.

Another related strategy involves the oxidation of a methyl group on a dichloronitrotoluene precursor. For example, a process for preparing 2,5-dichloro-3-nitrobenzoic acid involves the reaction of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid, which oxidizes one of the methyl groups to a carboxylic acid. google.com This approach avoids the direct nitration of a dichlorobenzoic acid, thereby circumventing the associated regioisomer separation issues.

Contemporary and Optimized Synthetic Approaches

Contemporary syntheses often build the target molecule step-by-step from simpler, commercially available starting materials. This allows for greater control over the introduction of each functional group, leading to higher purity of the final product.

For example, a multi-step synthesis could start from 2,3-dichlorotoluene. The methyl group can be oxidized to a carboxylic acid to form 2,3-dichlorobenzoic acid, which can then be nitrated. While this returns to a previously mentioned intermediate, the use of optimized nitration conditions can improve the yield of the desired 5-nitro isomer.

A notable example of a multi-step synthesis leading to a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, starts from 2-chloro-5-(trifluoromethyl)benzonitrile. nih.goviucr.org This precursor is nitrated and the nitrile group is subsequently hydrolyzed to a carboxylic acid. nih.goviucr.org This highlights a strategy where the functional groups are manipulated in a specific order to achieve the desired substitution pattern. This approach could be adapted for the synthesis of this compound by starting with an appropriate dichlorinated benzonitrile.

The synthesis of 2,3-dichlorobenzoic acid itself can be achieved from 2,3-dichloroaniline (B127971) via diazotization followed by a Sandmeyer-type reaction or from 2,3-dichloroiodobenzene via a Grignard reaction and subsequent carboxylation. chemicalbook.com These precursors can then be subjected to optimized nitration protocols.

Modern organic synthesis increasingly relies on selective functionalization strategies that allow for the direct introduction of functional groups at specific positions on an aromatic ring. These methods often utilize advanced catalytic systems or directing groups to achieve high regioselectivity.

For the synthesis of polysubstituted aromatic compounds like this compound, strategies involving directed ortho-metalation (DoM) could be envisioned. For example, a suitably protected benzoic acid could be used to direct the lithiation at the ortho position, followed by the introduction of a chlorine atom. However, the presence of multiple substituents complicates the regiochemical outcome.

The development of site-selective C-H activation methods offers a powerful tool for the synthesis of complex aromatic compounds. nih.gov While specific applications for the synthesis of this compound are not widely reported, the principles of these methods could be applied. For instance, a directing group could be used to guide the chlorination or nitration to the desired positions on a benzoic acid scaffold, minimizing the formation of unwanted isomers.

The use of building blocks with pre-installed functional groups is also a key strategy. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a versatile building block for the synthesis of various heterocyclic scaffolds. nih.gov This demonstrates the utility of highly functionalized benzoic acids in constructing complex molecules. A similar approach, starting with a strategically substituted benzoic acid, could provide a more efficient route to this compound.

Compound Names

3 Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

The synthesis of benzoic acid and its derivatives, including halogenated and nitrated compounds like this compound, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are more environmentally benign, economically viable, and safer for human health. Key areas of focus include the reduction of solvent use, the development of efficient catalytic systems, and the minimization of hazardous reagents and waste.

1 Solvent-Free Reaction Environments and Mechanochemical Approaches

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free and mechanochemical methods represent promising alternatives for the synthesis of carboxylic acids and their derivatives.

Solvent-free, or neat, reactions are conducted by mixing reactants without a solvent medium. For instance, the synthesis of benzilic acid has been demonstrated by grinding benzil (B1666583) with solid sodium hydroxide (B78521) in a mortar and heating the mixture on a water bath, a method that is both solvent-free and atom-efficient. wjpmr.com Similarly, efficient, green protocols for esterification of carboxylic acids have been developed using catalytic amounts of iron oxide nanoparticles under solvent-free conditions, with the catalyst being easily recoverable. mdpi.com

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions in the solid state, often without any solvent. acs.orgacs.org This technique has been successfully applied to the synthesis of cocrystals and salts by co-milling active pharmaceutical ingredients like sulfathiazole (B1682510) with various carboxylic acids. acs.org One-pot mechanosynthesis has also been used to prepare aromatic amides and dipeptides directly from carboxylic acids and amines, showcasing a solvent-free and efficient approach. acs.org These general methods for carboxylic acids indicate a viable green pathway for reactions involving benzoic acid derivatives, potentially reducing reliance on traditional solvents.

2 Development of Catalytic Systems for Enhanced Atom Economy and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and atom economy (the measure of how many atoms from the starting materials end up in the final product).

In the context of producing benzoic acid derivatives, catalytic systems are crucial. The industrial oxidation of toluene (B28343) to benzoic acid, for example, often uses cobalt-based catalysts. escholarship.orgufv.br Research has focused on optimizing these systems to improve yield and selectivity, such as by adjusting the O2/toluene ratio and using additives like sodium benzoate (B1203000) to inhibit the formation of by-products. ufv.br Phase transfer catalysts are another important tool, enabling reactions between substances in different phases (e.g., an aqueous oxidant and an organic substrate). alfa-chemistry.com This can increase reaction rates, reduce side reactions, and allow for milder operating conditions compared to traditional heterogeneous reactions. alfa-chemistry.comyoutube.com

More novel catalytic systems are continuously being developed. A green protocol for oxidizing aldehydes to carboxylic acids uses a selenium-containing catalyst with hydrogen peroxide as the oxidant in water, allowing the aqueous medium and catalyst to be recycled multiple times. mdpi.com Deep Eutectic Solvents (DES) have also emerged as cheap, environmentally friendly, and reusable organocatalysts for synthesizing various heterocyclic compounds, demonstrating high yields in solvent-free conditions. nih.gov

Catalytic Systems for Benzoic Acid Derivative Synthesis
Catalyst TypeExample ReactionGreen Chemistry AdvantageSource
Transition Metal SaltsOxidation of toluene to benzoic acidEnables use of air as an oxidant, but can require high temperatures. ufv.br
Phase Transfer CatalystsOxidation of toluene with KMnO₄Increases reaction rate, reduces side reactions, allows milder conditions. alfa-chemistry.com
Organoselenium CompoundsOxidation of aldehydes to carboxylic acidsUses H₂O₂ as a clean oxidant in water; catalyst is recyclable. mdpi.com
Deep Eutectic Solvents (DES)Multicomponent synthesis of pyrimidinesActs as a recyclable, non-toxic catalyst and solvent. nih.gov
Supported NanoparticlesEsterification of carboxylic acidsAllows for solvent-free conditions and easy catalyst recovery and reuse. mdpi.com

3 Reduction of Hazardous Reagents and By-products

Traditional organic syntheses often employ hazardous reagents and generate significant amounts of waste, prompting the search for safer alternatives.

The oxidation of alkyl side chains on aromatic rings is a common method for synthesizing aromatic carboxylic acids. britannica.com This has historically been achieved using strong, hazardous oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which produce large quantities of inorganic waste (e.g., manganese dioxide). alfa-chemistry.combritannica.com Green chemistry seeks to replace these stoichiometric oxidants with catalytic processes that use cleaner oxidants, such as molecular oxygen (air) or hydrogen peroxide (H₂O₂), where the only by-product is water. ufv.brmdpi.com For instance, the selenium-catalyzed oxidation of aldehydes to carboxylic acids uses H₂O₂ effectively. mdpi.com

The choice of reagents for other transformations is also critical. The synthesis of acid derivatives can involve toxic chemicals. For example, converting a carboxylic acid to an acid chloride might use thionyl chloride, which produces gaseous HCl and SO₂ as by-products. mnstate.edu While convenient in some lab settings, their toxicity is a concern. The development of direct coupling methods that avoid such intermediates is a key green objective. For instance, methods for direct amide formation from carboxylic acids and amines using catalysts like zirconium(IV) chloride or workup-free protocols with reagents like DAST are being explored to avoid harsh activating agents. acs.org

Comparison of Traditional vs. Green Synthetic Approaches
TransformationTraditional MethodGreen AlternativeAdvantage of Green MethodSource
Aromatic Side-Chain OxidationStoichiometric KMnO₄ or H₂CrO₄Catalytic Co/Mn salts with air; Catalytic Se with H₂O₂Reduces hazardous reagents and inorganic waste; higher atom economy. ufv.brmdpi.com
EsterificationFischer esterification with excess alcohol and strong acid catalyst in solvent.Solvent-free reaction with a recoverable solid catalyst.Eliminates solvent waste; allows for catalyst recycling. mdpi.combritannica.com
Amide FormationConversion to acid chloride (using SOCl₂) followed by reaction with amine.Direct catalytic coupling of acid and amine.Avoids hazardous reagents and intermediates; reduces reaction steps. acs.orgmnstate.edu

Reaction Mechanisms and Chemical Transformations of 2,3 Dichloro 5 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Dichloronitrobenzoic Acid Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgbyjus.com Aromaticity is then restored by the loss of a proton. masterorganicchemistry.com Several key SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

For 2,3-dichloro-5-nitrobenzoic acid, the existing substituents on the benzene (B151609) ring profoundly influence the course of further electrophilic substitution. The reactivity of the ring and the position of the incoming electrophile are dictated by the electronic properties of the chloro, nitro, and carboxyl groups.

The nitro (—NO₂) and carboxyl (—COOH) groups are powerful deactivating groups in electrophilic aromatic substitution reactions. minia.edu.eglibretexts.org This deactivation stems from their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgquora.com

Reactivity:

Inductive and Resonance Effects: Both the nitro and carboxyl groups withdraw electron density from the ring through both inductive and resonance effects. The nitrogen atom in the nitro group has a formal positive charge, and the carbon atom in the carboxyl group has a partial positive charge, both of which inductively pull electron density from the ring. minia.edu.eg Resonance structures can be drawn that show a delocalization of the pi electrons from the ring onto the substituent, further decreasing the ring's electron density and creating partial positive charges at the ortho and para positions. quora.comvedantu.com This electron withdrawal destabilizes the positively charged arenium ion intermediate, increasing the activation energy of the reaction and thus slowing it down. libretexts.org For instance, an —NO₂ substituent makes a benzene ring more than 10 million times less reactive than benzene itself in nitration reactions. libretexts.org

Regioselectivity (Directing Effects):

Meta-Directing Nature: The nitro and carboxyl groups are meta-directors. minia.edu.eglibretexts.org The deactivating effect is most pronounced at the ortho and para positions due to resonance, where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing group. minia.edu.egvedantu.com This makes the ortho and para positions significantly less electron-rich than the meta position. Consequently, the electrophile preferentially attacks the relatively more electron-rich meta position. vedantu.com In the case of this compound, the available positions for substitution are C4 and C6. The nitro group at C5 directs incoming electrophiles to the C3 position (already substituted) and, to a lesser extent, C1 (also substituted). The carboxyl group at C1 directs to C3 and C5 (both substituted). The two chlorine atoms, being ortho, para-directing deactivators, would direct towards positions C4 and C6 (relative to C2-Cl) and C2, C4, and C6 (relative to C3-Cl). The strong meta-directing influence of the nitro and carboxyl groups, combined with the deactivating nature of all substituents, makes further electrophilic aromatic substitution on the this compound core extremely difficult and generally directs any potential substitution to the C4 or C6 positions, though yields would likely be very low.

Interactive Table: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting Effect
—NO₂ (Nitro)Strongly DeactivatingMeta
—COOH (Carboxyl)Strongly DeactivatingMeta
—Cl (Chloro)Weakly DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are typically electron-rich and undergo electrophilic substitution, aryl halides with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.combyjus.com This reaction involves a nucleophile displacing a leaving group, such as a halide, on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups is crucial as they activate the ring towards nucleophilic attack by making it more electron-deficient. chemistrysteps.combyjus.com

The SNAr mechanism is typically a two-step addition-elimination process. chemistrysteps.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org The leaving group is then eliminated, restoring the aromaticity of the ring. chemistrysteps.com For the reaction to proceed, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orglibretexts.org

In this compound, the chlorine atoms at positions C2 and C3 are potential leaving groups for SNAr reactions. The nitro group at C5 is para to the C2-chloro substituent and ortho to the C3-chloro substituent. This positioning allows for the stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at either C2 or C3.

For example, a related compound, 2-chloro-5-nitrobenzoic acid, undergoes regioselective amination with various amines to yield N-substituted 5-nitroanthranilic acid derivatives. sigmaaldrich.com This demonstrates the feasibility of displacing a chlorine atom activated by a para-nitro group. In this compound, a nucleophile could potentially displace either the C2 or C3 chlorine. The relative reactivity would depend on the specific nucleophile and reaction conditions, with the C2 position being sterically less hindered.

The nitro group itself can be a site of chemical transformation, particularly under reducing conditions. Aromatic nitro compounds can be reduced to a variety of products, including nitroso compounds, hydroxylamines, and amines, depending on the reducing agent and reaction conditions.

For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 involves the initial chemoselective reduction of the nitro group to a hydroxylamino group. nih.gov This is followed by further enzymatic transformations. nih.gov In synthetic chemistry, common reducing agents like tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂, Pd/C), or iron in acidic media are used to reduce aromatic nitro groups to primary amines. Applying such conditions to this compound would be expected to yield 5-amino-2,3-dichlorobenzoic acid.

While direct nucleophilic displacement of a nitro group is less common than displacement of a halide, it can occur in highly activated systems. However, in the context of this compound, the chlorine atoms are better leaving groups, and the nitro group is more likely to undergo reduction.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (—COOH) is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic acyl substitution. These reactions involve the conversion of the carboxylic acid into derivatives such as esters and amides.

Esterification:

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.comstudy.com The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification involves several equilibrium steps: masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst. byjus.commasterorganicchemistry.com

For this compound, esterification would proceed via this mechanism to form the corresponding ester. For example, reaction with methanol (B129727) in the presence of sulfuric acid would yield methyl 2,3-dichloro-5-nitrobenzoate.

Amidation:

Direct conversion of a carboxylic acid to an amide by reaction with an amine is generally difficult because amines are basic and tend to deprotonate the carboxylic acid to form a stable carboxylate salt. However, amides can be formed by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride, or by using a coupling agent.

Via Acid Chlorides: The carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, 2,3-dichloro-5-nitrobenzoyl chloride. libretexts.org This highly reactive intermediate then readily undergoes nucleophilic acyl substitution with an amine to form the desired amide.

Using Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the direct formation of amides from carboxylic acids and amines. libretexts.org The carboxylic acid first adds to the C=N double bond of the coupling agent, forming a highly reactive intermediate. This intermediate is then attacked by the amine to form the amide, with the coupling agent being converted to a urea (B33335) byproduct. libretexts.org

Interactive Table: Common Carboxylic Acid Transformations

ReactionReagentsProduct
Fischer EsterificationAlcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄)Ester (e.g., Methyl 2,3-dichloro-5-nitrobenzoate)
Amidation (via Acid Chloride)1. SOCl₂ 2. Amine (e.g., RNH₂)Amide
Amidation (with Coupling Agent)Amine (e.g., RNH₂), Coupling Agent (e.g., DCC)Amide

Decarboxylation Pathways, Including Acid-Catalyzed and Thermal Routes

The decarboxylation of this compound involves the removal of the carboxyl group (-COOH) to release carbon dioxide (CO₂). This transformation can be induced through thermal or catalyzed pathways, with the reactivity being significantly influenced by the substituents on the aromatic ring. The presence of two electron-withdrawing chlorine atoms and a nitro group deactivates the ring, making decarboxylation more challenging compared to benzoic acids with electron-donating groups.

Thermal Decarboxylation: Thermal decarboxylation of aromatic carboxylic acids typically requires high temperatures. For nitrobenzoic acids, studies have been conducted in high-boiling solvents like glycerol (B35011) in temperature ranges of 210-250°C oup.com. The reaction kinetics for meta- and para-nitrobenzoic acids have been shown to follow a first-order rate, which is consistent with a unimolecular mechanism where the C-C bond cleavage is the rate-determining step oup.com. Given the meta position of the nitro group relative to the carboxyl group in this compound, a similar unimolecular pathway can be anticipated under high-temperature conditions. The general mechanism for the thermal decarboxylation of benzoic acid derivatives often proceeds through the formation of an aryl anion intermediate after the loss of CO₂. This intermediate is then protonated by a proton source in the reaction medium.

Acid-Catalyzed Decarboxylation: While less common for simple benzoic acids, acid catalysis can play a role in the decarboxylation of certain substituted isomers. For instance, ortho-substituted nitrobenzoic acids have shown different kinetic behavior, suggesting a potential shift in mechanism that could be influenced by acidic conditions oup.com. However, for this compound, the strong deactivating effect of the substituents makes electrophilic attack, a potential step in some acid-catalyzed mechanisms, difficult.

Catalytic Decarboxylation: Catalytic methods are often more efficient for the decarboxylation of aromatic acids. Copper and its salts are well-known catalysts for this reaction. Heating an aromatic carboxylic acid in a high-boiling solvent such as quinoline (B57606) in the presence of copper salts can facilitate decarboxylation to yield the corresponding arene wikipedia.org. For example, the decarboxylation of benzoic acid to benzene can be effectively catalyzed by copper(I) oxide in subcritical water rsc.org. This process is believed to involve the formation of a copper carboxylate salt, which then undergoes intramolecular electron transfer and subsequent loss of CO₂ to form an aryl-copper intermediate, which is then protolyzed to the final product rsc.org. Given the precedent for copper-catalyzed decarboxylation of various benzoic acid derivatives, a similar approach would likely be effective for this compound, leading to the formation of 1,2-dichloro-4-nitrobenzene.

Table 1: Comparison of Decarboxylation Methods for Aromatic Acids

Method Typical Conditions Catalyst Mechanistic Insight Applicability to this compound
Thermal High temperature (e.g., 210-250°C in glycerol) None Unimolecular C-C bond cleavage; formation of aryl anion intermediate. Feasible, but likely requires harsh conditions due to electron-withdrawing groups.
Acid-Catalyzed Strong acid, heat H⁺ Generally less effective for deactivated aromatic acids. Not expected to be a primary pathway.
Catalytic Heating in a high-boiling solvent (e.g., quinoline) Copper salts (e.g., Cu₂O, CuSO₄) Formation of a copper benzoate (B1203000) intermediate facilitates CO₂ loss. Considered a highly promising and efficient method.

Reduction Reactions of the Nitro Moiety to Amino or Other Nitrogen-Containing Functional Groups

The nitro group of this compound is readily susceptible to reduction, providing a versatile handle for the synthesis of various nitrogen-containing derivatives, most notably the corresponding amine, 5-amino-2,3-dichlorobenzoic acid. A variety of reduction methods, common in organic synthesis for the conversion of aromatic nitro compounds to anilines, are applicable.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst.

Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. Other effective catalysts include platinum, often on a support like titania (Pt/TiO₂), and Raney nickel nih.gov.

Conditions: The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a positive pressure of hydrogen. A patent for the hydrogenation of nitrobenzoic acids specifies conducting the reaction in an aqueous solution of an alkali metal salt of the acid at a pH of about 5 to 7 and a hydrogen pressure below 100 psig google.com. Continuous-flow packed-bed reactors have also been developed for the efficient and safe hydrogenation of aromatic nitrobenzoic acids in water almacgroup.com. The reaction generally proceeds with high yield and selectivity, leaving the carboxylic acid and chloro substituents intact.

Metal-Acid Reductions: The reduction of aromatic nitro compounds using a metal in the presence of an acid is a classic and reliable method.

Reagents: Common systems include iron (Fe) in acetic acid or hydrochloric acid (the Béchamp reduction), tin (Sn) in hydrochloric acid, and zinc (Zn) in acidic media. The preparation of 3-amino-2,5-dichlorobenzoic acid from its 3-nitro precursor is noted to be readily achievable through standard reduction techniques like the Béchamp method google.com.

Mechanism: These reactions involve the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source. The reaction proceeds through intermediate stages, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

The general transformation is as follows: NO₂-C₆H₂Cl₂-COOH + Reducing Agent → NH₂-C₆H₂Cl₂-COOH

The choice of method often depends on the desired scale, functional group tolerance, and cost considerations. For laboratory-scale synthesis, metal/acid systems are often convenient, while catalytic hydrogenation is frequently preferred for industrial applications due to cleaner reaction profiles and easier product isolation.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Typical Conditions Advantages Potential Considerations
H₂ / Pd/C Ethanol or Ethyl Acetate, H₂ pressure (1-50 atm) High yield, clean reaction, catalyst is recyclable. Requires specialized pressure equipment.
H₂ / Pt/TiO₂ Hexane, H₂ pressure (10-50 bar), 40-80°C High activity and efficiency. Catalyst cost.
Fe / HCl or CH₃COOH Reflux in aqueous/alcoholic solution Inexpensive, widely used (Béchamp reduction). Stoichiometric amounts of iron sludge produced.
SnCl₂ / HCl Ethanol or Ethyl Acetate, often at elevated temperature Mild conditions, good for sensitive substrates. Tin waste can be problematic.

Oxidative Transformations and Stability Considerations under Various Conditions

This compound is generally a stable compound under normal ambient conditions. However, its stability can be compromised under harsh oxidative conditions, or in the presence of strong bases, heat, or light nbinno.com. The electron-deficient nature of the aromatic ring, due to the presence of three electron-withdrawing groups (two chlorine atoms and a nitro group), renders it relatively resistant to electrophilic oxidative attack.

Stability Under Oxidative Conditions: There is limited specific research on the oxidative degradation of this compound. However, insights can be drawn from studies on similar compounds. For instance, the degradation of other substituted benzoic acids, such as 2-hydroxybenzoic acid, has been achieved using advanced oxidation processes (AOPs) like the Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ systems scielo.brresearchgate.net. These methods generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation and eventual ring-opening and mineralization to CO₂ and water scielo.br. It is plausible that under such aggressive oxidative conditions, this compound would also undergo degradation, likely initiated by hydroxyl radical attack on the aromatic ring.

The stability of a related compound, 2-chloro-5-nitrobenzoic acid, is noted to be poor in the presence of strong acids or bases, and it is sensitive to heat and light, which can cause degradation nbinno.com. This suggests that this compound would exhibit similar sensitivities.

Potential Oxidative Transformations: While the aromatic ring itself is deactivated, specific oxidative reactions targeting other parts of the molecule are theoretically possible, though not commonly reported. For instance, under extremely forcing conditions, oxidative decarboxylation could occur, though this is less favorable than the thermal or catalytic routes described previously. The nitro and chloro substituents are generally stable to common oxidizing agents. A study on the oxidation of a different compound, 5-thio-2-nitrobenzoic acid, by biologically relevant oxidants like hydrogen peroxide and peroxynitrite showed that the thiol group was oxidized to various sulfur species, while the nitrobenzoic acid core remained intact, highlighting the general stability of this moiety nih.govresearchgate.net.

Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro 5 Nitrobenzoic Acid and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying the functional groups and probing the structural characteristics of molecules.

The FT-IR and FT-Raman spectra of 2,3-dichloro-5-nitrobenzoic acid exhibit distinct bands corresponding to the vibrations of its specific functional groups. The analysis of these bands provides a molecular fingerprint, confirming the presence of the carboxylic acid, nitro, and chloro substituents on the benzoic acid framework.

The carboxyl group (COOH) gives rise to several characteristic vibrations. The stretching vibration of the carbonyl group (C=O) is typically observed as a strong band in the FT-IR spectrum. The hydroxyl (O-H) stretching vibration of the carboxylic acid is also a prominent feature, often appearing as a broad band due to hydrogen bonding. mdpi.com

The **nitro group (NO₂) ** displays symmetric and asymmetric stretching vibrations. These are crucial for confirming the presence and electronic environment of the nitro functionality on the aromatic ring.

The carbon-chlorine (C-Cl) stretching vibrations are also identifiable in the spectra. The positions of these bands can be influenced by their location on the aromatic ring and interactions with neighboring groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. indexcopernicus.com

Specific vibrational assignments for related dichloronitrobenzoic acid isomers have been determined through a combination of experimental spectra and theoretical calculations, such as Density Functional Theory (DFT). indexcopernicus.comresearchgate.net For instance, in a study of 2-amino-5-bromobenzoic acid, FT-IR and FT-Raman spectra were analyzed to assign vibrational modes with the aid of normal coordinate analysis. indexcopernicus.com

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Substituted Benzoic Acids

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Carboxylic Acid (O-H)Stretching3400-2400 (broad)
Aromatic (C-H)Stretching3100-3000
Carbonyl (C=O)Stretching1760-1690
Aromatic (C=C)Stretching1600-1450
Nitro (NO₂)Asymmetric Stretching1550-1500
Nitro (NO₂)Symmetric Stretching1355-1315
Carbon-Chlorine (C-Cl)Stretching850-550

Note: The exact positions of these bands for this compound may vary based on its specific crystalline structure and intermolecular interactions.

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com In the solid state, this compound molecules are likely to form hydrogen-bonded dimers through their carboxylic acid groups. This dimerization significantly affects the O-H and C=O stretching frequencies. The O-H stretching band becomes broader and shifts to a lower wavenumber, while the C=O stretching frequency may also be altered compared to the monomeric form. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the complete structure of this compound can be elucidated.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. chemicalbook.com The spectrum is expected to show signals for the aromatic protons and the acidic proton of the carboxylic acid group.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and nitro substituents. The nitro group is strongly electron-withdrawing, which tends to shift the signals of nearby protons downfield (to higher ppm values). The chlorine atoms also have an electron-withdrawing inductive effect but can have a weak electron-donating resonance effect.

The two aromatic protons on the ring of this compound are not chemically equivalent and would be expected to appear as distinct signals. The coupling between these adjacent protons would result in a splitting pattern (doublets) for each signal, governed by the spin-spin coupling constant (J-coupling). The magnitude of the coupling constant can provide further structural information. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift and its position can be concentration-dependent. docbrown.info

For comparison, the ¹H NMR spectrum of the related compound 2-chloro-5-nitrobenzoic acid has been documented. chemicalbook.com

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic HDownfield regionDoublet
Aromatic HDownfield regionDoublet
Carboxylic Acid HFar downfieldBroad Singlet

Note: Actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups.

The carbonyl carbon of the carboxylic acid is typically found in the range of 160-185 ppm. The aromatic carbons will appear in the approximate range of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be shifted to different extents compared to the other aromatic carbons. For example, ¹³C NMR data is available for 2-chloro-5-nitrobenzoic acid. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift Range (ppm)
Carbonyl Carbon (C=O)160 - 185
Aromatic Carbons (C-Cl, C-NO₂)120 - 150 (specific shifts depend on substitution)
Other Aromatic Carbons120 - 150

Note: Definitive assignments require experimental data and may be aided by advanced NMR techniques like HSQC and HMBC.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its m/z value would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragment ions. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive M, M+2, and M+4 pattern.

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound with a high degree of confidence. uni.lu For example, the predicted monoisotopic mass for this compound (C₇H₃Cl₂NO₄) is approximately 234.94391 Da. uni.lu

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the aromatic ring. The presence of the nitro and chloro substituents will also influence the fragmentation pattern. For instance, LC-MS data for the isomeric 2,5-dichloro-3-nitrobenzoic acid shows a precursor m/z of 233.9366 for the [M-H]⁻ ion. nih.gov

Fragmentation Pathways and Molecular Ion Analysis for Confirmation of Structure

The fragmentation of this compound in a mass spectrometer provides a unique fingerprint that helps to confirm its molecular structure. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry of carboxylic acids and nitroaromatic compounds can be applied. In mass spectrometry, the molecular ion peak confirms the molecular weight of the compound. For this compound (C₇H₃Cl₂NO₄), the predicted monoisotopic mass is approximately 234.94391 Da. uni.lu

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). libretexts.org For nitroaromatic compounds, a characteristic fragmentation is the loss of the nitro group (-NO₂, mass loss of 46) or a neutral loss of nitric acid (HNO₂). nih.gov The analysis of these fragmentation patterns allows for the unambiguous identification and structural confirmation of the molecule.

The predicted collision cross-section (CCS) values for different adducts of this compound, which relate to the ion's shape and size, can also aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 235.95119 140.2
[M+Na]⁺ 257.93313 149.8
[M-H]⁻ 233.93663 142.5
[M+NH₄]⁺ 252.97773 158.0
[M+K]⁺ 273.90707 141.9
[M+H-H₂O]⁺ 217.94117 142.0
[M+HCOO]⁻ 279.94211 155.1
[M+CH₃COO]⁻ 293.95776 179.8
[M+Na-2H]⁻ 255.91858 145.3
[M]⁺ 234.94336 142.2

m/z: mass-to-charge ratio of the adduct. Predicted CCS values were calculated using CCSbase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Identification of Related Substances

Liquid chromatography-mass spectrometry (LC-MS/MS) is an indispensable technique for assessing the purity of chemical compounds and identifying any related substances, such as impurities or degradation products. chromatographyonline.com This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov

For the analysis of nitrobenzoic acids, a reversed-phase liquid chromatography method can be employed. nih.govsielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with an acid modifier such as formic acid for mass spectrometry compatibility. sielc.com This setup allows for the separation of the main compound from any structurally similar impurities.

LC-MS/MS is particularly useful for detecting and quantifying trace-level impurities that may not be visible with less sensitive detectors. chromatographyonline.com The high selectivity of the mass spectrometer can differentiate between co-eluting compounds based on their mass-to-charge ratios, and tandem mass spectrometry (MS/MS) can provide structural information for the identification of unknown impurities. mdpi.com The development of robust LC-MS/MS methods is crucial for ensuring the quality and consistency of chemical reference materials. govinfo.gov

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous determination of a molecule's three-dimensional structure. carleton.edunih.govrsc.org This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of atomic positions, bond lengths, and bond angles. carleton.edu

While a specific single crystal structure of this compound was not found in the provided search results, the methodology is well-established. For related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, SCXRD has been successfully used to determine the molecular structure, revealing significant twisting of the carboxyl and nitro groups out of the plane of the benzene (B151609) ring. iucr.org Such studies provide invaluable insights into the steric and electronic effects of the substituents on the molecular conformation. The crystal system, space group, and unit cell dimensions are all determined through this powerful analytical method. researchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Architectures

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. researchgate.net The analysis of these packing motifs is crucial for understanding the physical properties of a solid, including its melting point, solubility, and stability.

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including substituted benzoic acids like 2,3-dichloro-5-nitrobenzoic acid.

Quantum Chemical Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For this compound, this would involve exploring different possible arrangements of the atoms, particularly the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring.

Conformational analysis is crucial for flexible molecules. In the case of this compound, rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-N bond of the nitro group would be systematically investigated to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine the most stable structure, which is essential for accurate predictions of other molecular properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chlorine and nitro substituents would be expected to lower the energies of both the HOMO and LUMO, and the magnitude of the gap would provide insight into its chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and nitro groups, making them potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atom of the carboxylic acid and potentially on the carbon atoms of the benzene ring, indicating sites for nucleophilic attack.

Simulated Spectroscopic Data and Correlation with Experimental Observations (e.g., IR, UV-Vis, NMR)

Computational chemistry can simulate various spectroscopic techniques, providing valuable data that can be compared with experimental results to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the optimized molecular structure. The calculated frequencies and their corresponding intensities for the stretching and bending modes of the various functional groups (C=O, O-H, C-Cl, N-O) in this compound would be compared with experimental IR data to confirm the predicted structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. The calculated absorption wavelengths (λmax) and oscillator strengths for this compound would provide insights into its electronic structure and color.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts for the different hydrogen and carbon atoms in the this compound molecule would be compared with experimental NMR spectra to aid in the assignment of signals and confirm the molecular structure.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated from the electronic structure to provide a more quantitative understanding of a molecule's reactivity.

Global and Local Reactivity Indices (e.g., Electrophilicity, Global Softness)

DescriptorFormulaDescription
Electronegativity (χ) χ = -(E_HOMO + E_LUMO) / 2Represents the tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2Measures the resistance of a molecule to change its electron configuration.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability and reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. These are often calculated using Fukui functions, which indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. This analysis would identify which atoms in this compound are most susceptible to electrophilic, nucleophilic, or radical attack.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Charge Transfer)

Theoretical and computational studies provide critical insights into the non-covalent interactions that govern the supramolecular chemistry of crystalline solids. For nitrobenzoic acid derivatives, these interactions, particularly hydrogen bonding and π-π stacking, are fundamental to their crystal engineering and material properties.

Research on various substituted nitrobenzoic acids has highlighted the importance of intermolecular interaction energies in understanding their solid-state behavior. researchgate.netnih.gov Computational models are often employed to calculate lattice and intermolecular interaction energies to predict the formation of solid solutions and solvates. researchgate.netresearchgate.net These studies analyze how different substituent groups on the benzoic acid scaffold influence the dominant intermolecular interactions, such as the robust hydrogen bonds formed by the carboxylic acid groups. researchgate.netnih.gov

A significant body of work has been dedicated to a group of "2-substituted 5-nitrobenzoic acid" derivatives, examining how substitutions (including chlorine) affect crystal lattice energies. sciforum.netlu.lv This research provides a framework for understanding how such molecules interact in the solid state. However, specific computational data detailing the hydrogen bonding patterns and other non-covalent interactions for this compound are not explicitly presented in these general studies.

Characterization of Charge Transfer Complexes Involving Nitroaromatics

Charge transfer (CT) complexes are a significant area of study for nitroaromatic compounds, which are effective electron acceptors. The formation of these complexes, often characterized by distinct coloration, involves the transfer of electron density from a donor molecule to the nitroaromatic acceptor. While the literature contains numerous examples of CT complexes involving various nitroaromatic compounds, specific studies detailing the formation and characterization of CT complexes with this compound as the acceptor are not found in the available research.

Environmental Fate and Biotransformation Studies of 2,3 Dichloro 5 Nitrobenzoic Acid

Biodegradation Pathways and Mechanisms for Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds can proceed through several microbial strategies, broadly categorized as either reductive or oxidative pathways. magtech.com.cn Anaerobic bacteria often begin by reducing the nitro group, whereas aerobic bacteria can employ oxygenase enzymes to initiate degradation. nih.gov

While specific studies on the biodegradation of 2,3-dichloro-5-nitrobenzoic acid are not extensively documented in the provided search results, research on analogous compounds provides significant insight. For instance, the catabolism of 2,3-dichloronitrobenzene (B165493) (23DCNB) by Diaphorobacter sp. strain JS3051 has been detailed. nih.gov This strain can utilize 23DCNB as its sole source of carbon, nitrogen, and energy. nih.gov The degradation of other chloronitrobenzoates and nitrobenzoates has been observed in various bacterial strains, including those from the genera Pseudomonas, Comamonas, Acidovorax, and Arthrobacter. asm.orgnih.govnih.govnih.gov For example, Pseudomonas stutzeri ZWLR2-1 degrades 2-chloronitrobenzene, and Comamonas sp. strain CNB-1 can degrade 4-chloronitrobenzene. nih.gov Arthrobacter sp. SPG has been shown to utilize 2-nitrobenzoate (B253500) as its sole carbon and energy source, degrading over 90% of it in soil microcosms within 10-12 days. nih.gov

The table below summarizes bacterial strains capable of degrading related nitroaromatic compounds, highlighting the diversity of microbial catabolic capabilities.

Bacterial StrainDegraded CompoundKey Pathway FeatureReference
Diaphorobacter sp. JS30512,3-DichloronitrobenzeneOxidative, via dioxygenase nih.gov
Acidovorax sp. JS422-Nitrotoluene (B74249)Oxidative, via dioxygenase nih.govdtic.mil
Comamonas sp. JS765Nitrobenzene (B124822)Oxidative, via dioxygenase nih.govdtic.mil
Arthrobacter sp. SPG2-NitrobenzoateOxidative, forming salicylate nih.gov
Pseudomonas stutzeri ZWLR2-12-ChloronitrobenzeneOxidative, forming 3-chlorocatechol nih.gov

The initial step in the aerobic biodegradation of many nitroaromatic compounds is an oxidative attack catalyzed by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, which leads to the elimination of the nitro group as nitrite (B80452) and the formation of a catechol derivative. nih.govnih.gov

In the degradation of 2,3-dichloronitrobenzene by Diaphorobacter sp. strain JS3051, a Rieske-type dioxygenase (DcbAaAbAcAd) catalyzes the conversion of the substrate to 3,4-dichlorocatechol (B1202523) (34DCC) with the release of nitrite. nih.gov Similarly, nitrobenzene dioxygenase (NBDO) from Comamonas sp. JS765 and 2-nitrotoluene dioxygenase (2NTDO) from Acidovorax sp. JS42 are well-characterized multicomponent enzyme systems that initiate the degradation of their respective substrates by forming catechols. nih.govdtic.mil These nitroarene dioxygenases are notable for their ability to overcome the high energetic stability conferred by the electron-withdrawing nitro group. nih.gov The enzyme system typically consists of a reductase, a ferredoxin, and the terminal oxygenase component which performs the dihydroxylation. dtic.mil

Following the formation of substituted catechols, the aromatic ring is cleaved by other dioxygenases. The most common mechanisms are ortho-cleavage (intradiol) and meta-cleavage (extradiol). In the case of chlorinated catechols, the ortho-cleavage pathway is frequently employed.

For instance, the 3,4-dichlorocatechol formed from 2,3-dichloronitrobenzene degradation by strain JS3051 is processed by a modified ortho-cleavage pathway. nih.gov This involves the enzyme 3,4-dichlorocatechol 1,2-dioxygenase, which cleaves the ring between the two hydroxylated carbons to form 2,3-dichloro-cis,cis-muconate. This is analogous to the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, where the intermediate catechol is cleaved by catechol-1,2-dioxygenase into cis,cis-muconic acid. nih.gov Subsequent enzymatic reactions then convert these intermediates into compounds of central metabolism, such as those in the Krebs cycle.

The table below outlines the metabolites formed during the degradation of related compounds.

Initial SubstrateKey IntermediateRing Cleavage ProductReference
2,3-Dichloronitrobenzene3,4-Dichlorocatechol2,3-Dichloro-cis,cis-muconate nih.gov
2-NitrobenzoateCatecholcis,cis-Muconic acid nih.gov
NitrobenzeneCatecholcis,cis-Muconic acid dtic.mil
2-Nitrotoluene3-Methylcatechol2-Methyl-cis,cis-muconate dtic.mil

Chemical Degradation under Environmental Conditions

In addition to biodegradation, chemical processes can contribute to the transformation of this compound in the environment.

The carboxylic acid group of this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While extreme pH conditions can affect the protonation state of the carboxyl group, the cleavage of the carbon-carbon bond connecting it to the aromatic ring via hydrolysis is not a significant environmental degradation pathway. Patent literature describing the purification of a related isomer, 2,5-dichloro-3-nitrobenzoic acid, involves dissolving the compound in alkaline solutions and re-precipitating it with acid, indicating the stability of the core structure to hydrolysis under moderately basic and acidic conditions. google.com

Photodegradation can be a significant fate process for nitroaromatic compounds in aquatic environments. The presence of a nitro group on an aromatic ring can facilitate the absorption of sunlight (wavelengths >290 nm), potentially leading to chemical transformation. nih.gov Studies on nitrobenzylamino alcohols have shown that photodecomposition is highly dependent on the molecular structure and pH. nih.gov For compounds with a nitrophenylamino moiety, strong light absorption around 400 nm was observed, leading to significant degradation at alkaline pH. nih.gov While specific photolysis data for this compound is not available in the provided results, its structure suggests it would absorb UV light and be susceptible to photolytic degradation, a common fate for many nitroaromatic compounds in sunlit surface waters. nih.gov

Applications in Advanced Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

As a substituted benzoic acid, this compound belongs to a class of chemicals often utilized as building blocks in organic synthesis. Chemical suppliers list it as an intermediate for pharmaceuticals. bldpharm.com However, specific examples of its application in the synthesis of pharmaceutical end-products are not prominently documented.

Building Block for Complex Heterocyclic Systems (e.g., Benzothiazinones, Triazines)

There is no specific information available in the surveyed literature detailing the use of 2,3-Dichloro-5-nitrobenzoic acid as a direct precursor for the synthesis of benzothiazinones or triazines.

Role in the Synthesis of Kinase Inhibitors and Related Bioactive Molecules

While various nitro- and chloro-substituted aromatic compounds serve as scaffolds in the development of kinase inhibitors, specific research demonstrating the use of this compound for this purpose is not found in the available search results.

Intermediate in Agrochemical Development

The broader class of dichloronitrobenzoic acids has known applications in the agrochemical sector. It is suggested that this compound may serve as an intermediate in agrochemical synthesis, a role common to its isomers.

Herbicidal Compound Synthesis and Derivatives

No specific herbicidal derivatives synthesized directly from this compound are detailed in the available literature.

Components in Pesticide Formulations

Information regarding the inclusion of this compound as a component in final pesticide formulations is not available in the searched documents.

Applications in Materials Science Research

Despite the use of various organic acids in the development of polymers, ligands for metal-organic frameworks (MOFs), and other advanced materials, there is no specific research in the available literature that documents the application of this compound in materials science. bldpharm.com

Synthesis of Specialty Polymers and Coatings with Enhanced Properties

There is currently no available information detailing the use of this compound as a monomer or co-monomer in the synthesis of specialty polymers or as a component in the formulation of coatings.

Development of Polymer Additives

Information regarding the application of this compound as a polymer additive, such as a plasticizer, flame retardant, or UV stabilizer, is not found in the current body of scientific literature.

Reagent in Analytical Chemistry Methods

The use of this compound as a reagent in analytical chemistry, for example as a derivatizing agent for chromatography or as an indicator, is not documented in available research. While other nitrobenzoic acids, such as 3,5-dinitrobenzoic acid, are used for the characterization of alcohols, no similar application has been reported for the 2,3-dichloro-5-nitro isomer.

Future Research Directions and Emerging Perspectives on 2,3 Dichloro 5 Nitrobenzoic Acid

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic methods for producing 2,3-dichloro-5-nitrobenzoic acid and related compounds often involve harsh conditions and the use of hazardous reagents. Future research will likely focus on developing greener and more sustainable synthetic pathways. This includes the exploration of catalytic systems that can operate under milder conditions, the use of alternative and less toxic solvents, and the development of one-pot syntheses to improve efficiency and reduce waste. google.com For instance, the development of base-free and workup-free methods for amide bond formation using reagents like DAST (Diethylaminosulfur trifluoride) highlights a move towards more practical and environmentally friendly protocols. acs.orgacs.org Research into alternative starting materials is also a promising avenue. For example, processes have been developed to produce 2,5-dichloro-3-nitrobenzoic acid from 1,4-dimethyl-2,5-dichloro-3-nitrobenzene or 5-chloro-3-nitro-salicylic acid, which may offer advantages in terms of purity and yield. google.comgoogle.com

Deeper Mechanistic Investigations of Complex Transformations

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future studies will likely employ a combination of advanced spectroscopic techniques, kinetic analysis, and computational modeling to elucidate the intricate details of reaction pathways. For example, understanding the factors that control regioselectivity in nitration reactions is essential for minimizing the formation of unwanted isomers, a significant challenge in the synthesis of related compounds like 2,5-dichloro-3-nitrobenzoic acid. google.com In-depth mechanistic studies can lead to the development of more selective and higher-yielding synthetic methods.

Development of Advanced Functional Materials Based on the this compound Scaffold

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the creation of advanced functional materials. The presence of electron-withdrawing chloro and nitro groups, along with the carboxylic acid functionality, allows for its incorporation into a variety of architectures. epa.gov Future research is expected to focus on synthesizing polymers, metal-organic frameworks (MOFs), and other materials with tailored optical, electronic, and catalytic properties. For example, derivatives of dichlorinated and nitrated benzoic acids are being explored as components of MOFs and as potential human carbonic anhydrase inhibitors. jk-sci.comnih.gov These materials could find applications in areas such as gas storage, separation, catalysis, and sensing.

Rational Design of Supramolecular Assemblies for Specific Applications

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, makes it a candidate for the rational design of supramolecular assemblies. Future research will likely explore the self-assembly of this molecule and its derivatives into well-defined nanostructures, such as liquid crystals, gels, and co-crystals. By carefully designing the molecular components, it may be possible to create materials with specific functions, for instance, for use in drug delivery or as responsive materials. The study of intermolecular interactions in the solid state, as has been done for related compounds, will be critical in guiding the design of these assemblies.

Comprehensive Environmental Impact Assessment and Development of Remediation Strategies

Given the presence of halogen and nitro groups, which are often associated with environmental persistence and potential toxicity, a thorough assessment of the environmental impact of this compound is imperative. epa.gov Future research should focus on its biodegradability, potential for bioaccumulation, and aquatic toxicity. sigmaaldrich.com Concurrently, the development of effective remediation strategies will be crucial. This could involve investigating both biological and chemical degradation pathways, such as microbial degradation or advanced oxidation processes, to neutralize the compound in case of environmental contamination. Understanding the environmental fate of related nitroaromatic compounds will provide a valuable starting point for these investigations. epa.gov

Q & A

Basic Questions

Q. How can 2,3-Dichloro-5-nitrobenzoic acid be identified and characterized in the laboratory?

  • Methodological Answer :

  • Physical Properties : Determine melting point (215–217°C, as per specifications) and solubility in organic solvents like ethanol or dimethyl sulfoxide .
  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm substitution patterns of chlorine and nitro groups. IR spectroscopy can identify carboxylic acid (-COOH) and nitro (-NO₂) functional groups.
  • Crystallography : Employ X-ray diffraction (XRD) with software like SHELXL for refinement and ORTEP-3 for visualizing molecular geometry .
  • Reference Data : Compare results with standardized properties (see table below):
PropertyValueSource
Molecular Weight201.57 g/mol
Melting Point215–217°C
SolubilitySoluble in organic solvents

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use impermeable gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust is generated .
  • Ventilation : Work in a fume hood or with local exhaust systems to avoid inhalation .
  • Stability : Store away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

  • Methodological Answer :

  • Synthetic Routes : Nitration and chlorination of benzoic acid precursors require controlled temperatures (e.g., reflux in H₂SO₄/HNO₃ mixtures). For example, derivatives like 3,5-dichloro-4-hydroxybenzoic acid are synthesized via selective halogenation .
  • By-Product Mitigation : Monitor reaction progress using HPLC to isolate intermediates. Competing reactions (e.g., over-nitration) can be minimized by adjusting stoichiometry and reaction time .
  • Catalysis : Explore phase-transfer catalysts to enhance regioselectivity in nitro-group positioning .

Q. How can conflicting crystallographic data be resolved during structural analysis of derivatives?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution refinement, especially for handling twinned crystals or disordered atoms .
  • Validation : Cross-validate XRD data with spectroscopic results (e.g., NMR coupling constants) to confirm substituent positions.
  • Visualization : ORTEP-3 can model thermal ellipsoids and hydrogen bonding patterns, aiding in resolving ambiguities .

Q. What analytical strategies address discrepancies in purity assessments of this compound batches?

  • Methodological Answer :

  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Calibrate against reference standards from NIST or PubChem .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies trace by-products (e.g., dechlorinated or decarboxylated species) .
  • Titration : Acid-base titration in ethanol/water mixtures verifies carboxylic acid content (≥98% purity) .

Applications in Research

Q. How is this compound utilized as a precursor in pharmaceutical intermediates?

  • Methodological Answer :

  • Functionalization : React with morpholine derivatives to generate amides (e.g., 2-(2,6-dimethylmorpholino)-5-nitrobenzoic acid) for antimicrobial studies .
  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling with boronic acids to create biaryl structures for drug discovery pipelines .

Q. What role does this compound play in material science?

  • Methodological Answer :

  • Coordination Polymers : Coordinate with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) with nitro groups acting as ligands .
  • Thermal Stability : Evaluate decomposition profiles via TGA to assess suitability for high-temperature applications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Experimental Replication : Repeat solubility tests in standardized solvents (e.g., DMSO, chloroform) under controlled humidity/temperature .
  • Computational Modeling : Use COSMO-RS simulations to predict solubility behavior based on molecular polarity and solvent parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.